
Application Notes and Protocols for Molecular
Probes Targeting GPR183 (EBI2)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AS-183

Cat. No.: B1667630 Get Quote

Disclaimer: The initial request specified "AS-183" as a molecular probe. Extensive searches did

not identify a specific molecular probe with this designation. The information provided below is

based on the assumption that the user is interested in molecular probes for the G protein-

coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). The

ligands and inhibitors of GPR183 are powerful tools for studying its role in immunology,

inflammation, and neuroscience.

Introduction to GPR183 and its Molecular Probes
G protein-coupled receptor 183 (GPR183), or EBI2, is a chemotactic receptor primarily

expressed on immune cells such as B cells, T cells, dendritic cells, and macrophages.[1][2][3]

[4] Its endogenous ligand is the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC).[2][5][6][7]

The interaction between GPR183 and its ligands plays a crucial role in guiding immune cell

migration and positioning within lymphoid tissues, making it a key regulator of the adaptive

immune response.[1][2][3][5] Dysregulation of the GPR183 signaling pathway has been

implicated in various conditions, including inflammatory diseases, autoimmune disorders, and

viral infections.[1][4][8][9]

Molecular probes, including the endogenous agonist 7α,25-OHC and various synthetic agonists

and antagonists, are invaluable tools for elucidating the physiological and pathological roles of

GPR183. These probes can be used to activate or block GPR183 signaling, allowing

researchers to study downstream cellular events and the receptor's overall function in different

biological contexts.
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Quantitative Data for GPR183 Molecular Probes
The following tables summarize the quantitative data for key molecular probes targeting

GPR183.

Table 1: Agonist Properties

Compound Target Assay Type Value Organism Reference

7α,25-

dihydroxychol

esterol

(7α,25-OHC)

GPR183 GTPγS EC50 140 pM Human [7]

7α,25-

dihydroxychol

esterol

(7α,25-OHC)

GPR183 Kd 450 pM Human [7]

7α,25-

dihydroxychol

esterol

(7α,25-OHC)

GPR183

cAMP

Inhibition

IC50

2 nM Human [7]

7α,25-

dihydroxychol

esterol

(7α,25-OHC)

GPR183

G protein

activation

EC50

60 nM Human [1]

Table 2: Antagonist and Inverse Agonist Properties
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Compound Target Assay Type Value Organism Reference

GSK682753A GPR183

G protein

activation

IC50

0.35 µM Human [1]

NIBR189 GPR183

G protein

activation

IC50

0.23 µM Human [1]

SAE-14 GPR183

Calcium

mobilization

IC50

< 50 nM Mouse [10]

Compound

32
GPR183

Efficacious

Dose (in vivo)
0.1 mg/kg Mouse [11]

Signaling Pathway of GPR183
GPR183 is a Gαi-coupled receptor.[12] Upon binding of an agonist like 7α,25-OHC, the

receptor undergoes a conformational change, leading to the activation of the heterotrimeric G

protein. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic

AMP (cAMP) levels. Furthermore, GPR183 activation can stimulate downstream signaling

cascades, including the mitogen-activated protein kinase (MAPK) pathway (ERK and p38) and

the nuclear factor-κB (NF-κB) pathway.[10][13] These pathways ultimately regulate cellular

responses such as chemotaxis, cell migration, and cytokine production.[2][13]
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GPR183 signaling cascade.

Experimental Protocols
Here are detailed protocols for key experiments involving GPR183 molecular probes.

Cell Migration (Chemotaxis) Assay
This assay measures the directional migration of cells towards a chemoattractant, such as

7α,25-OHC.

Materials:

U937 cells (or other GPR183-expressing cells)

RPMI 1640 medium with 10% FBS

Transwell inserts (e.g., 5 µm pore size)

7α,25-dihydroxycholesterol (7α,25-OHC)

GPR183 antagonist (e.g., GSK682753A)

Cell counting solution (e.g., CCK-8)
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Protocol:

Culture U937 cells in RPMI 1640 medium supplemented with 10% FBS.

Two days prior to the assay, deplete lipids from the culture medium.

On the day of the assay, harvest and resuspend the cells in serum-free medium at a

concentration of 1 x 106 cells/mL.

Prepare the chemoattractant solution by diluting 7α,25-OHC in serum-free medium to a final

concentration of 10 nM. For antagonist experiments, pre-incubate cells with the antagonist

before adding them to the upper chamber.

Add 600 µL of the chemoattractant solution to the lower chamber of the Transwell plate. Add

600 µL of serum-free medium to control wells.

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.

After incubation, carefully remove the upper chamber.

Quantify the number of migrated cells in the lower chamber using a cell counting kit (e.g.,

CCK-8) by measuring absorbance at 450 nm.[1]

Calculate the migration index as the ratio of cells migrated towards the chemoattractant to

the cells migrated towards the control medium.
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Workflow for a cell migration assay.

G Protein Activation (GTP Turnover) Assay
This fluorescence-based assay measures the activation of the Gi protein upon receptor

stimulation.

Materials:

Purified GPR183 protein

Heterotrimeric Gi protein
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7α,25-dihydroxycholesterol (7α,25-OHC)

GTPγS (non-hydrolyzable GTP analog)

Fluorescent GTP analog (e.g., BODIPY-GTPγS)

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)

Protocol:

Prepare a reaction mixture containing the purified GPR183 protein and the heterotrimeric Gi

protein in the assay buffer.

Add varying concentrations of the agonist (7α,25-OHC) to the reaction mixture. For

antagonist studies, add the antagonist before the agonist.

Initiate the reaction by adding a mixture of GTPγS and the fluorescent GTP analog.

Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).

Measure the fluorescence intensity (e.g., using a fluorescence plate reader). An increase in

fluorescence indicates the binding of the fluorescent GTP analog to the Gα subunit,

signifying G protein activation.

Plot the fluorescence intensity against the agonist concentration to determine the EC50

value.[1]

Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand to the receptor.

Materials:

Membrane preparations from cells expressing GPR183

Radiolabeled ligand (e.g., [3H]-7α,25-OHC)

Unlabeled ("cold") ligand
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 0.1% cyclodextrin, pH 7.4)

[14]

Scintillation vials and scintillation fluid

Scintillation counter

Protocol:

In a 96-well plate, add the membrane preparation to the binding buffer.

For total binding, add the radiolabeled ligand.

For non-specific binding, add an excess of the unlabeled ligand along with the radiolabeled

ligand.

For competition binding, add varying concentrations of the test compound along with a fixed

concentration of the radiolabeled ligand.

Incubate the plate with shaking at room temperature for 20 minutes.[14]

Separate the bound from the free radioligand (e.g., by filtration through a glass fiber filter).

Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using

a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Analyze the data using appropriate software (e.g., Prism) to determine the Kd or Ki values.

Applications in Research and Drug Development
Target Validation: Use of selective agonists and antagonists can help validate GPR183 as a

therapeutic target in various disease models.

Compound Screening: The described assays can be adapted for high-throughput screening

of compound libraries to identify novel GPR183 modulators.
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Mechanism of Action Studies: Molecular probes for GPR183 are essential for dissecting the

signaling pathways and cellular functions regulated by this receptor.

In Vivo Studies: Labeled probes can be used for in vivo imaging to study receptor distribution

and trafficking. Antagonists can be tested in animal models of disease to assess their

therapeutic potential.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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